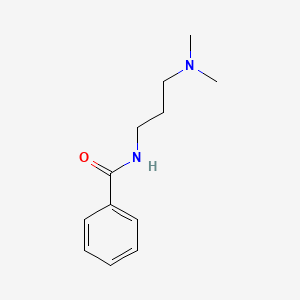

N-(3-(Dimethylamino)propyl)benzamide

Description

N-(3-(Dimethylamino)propyl)benzamide (CAS: 53461-08-8 or 40948-30-9) is a tertiary amine-functionalized benzamide derivative. Its structure consists of a benzamide core linked to a 3-(dimethylamino)propyl chain. This compound is primarily used for laboratory research purposes, with identified roles in organic synthesis and material science . Key physicochemical properties include a molecular formula of C₁₂H₁₈N₂O, a molecular weight of 206.29 g/mol, and a calculated logP of ~1.86 (based on analogs) . The dimethylamino group enhances lipophilicity compared to primary amines, influencing solubility and reactivity.

Properties

CAS No. |

40948-30-9 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]benzamide |

InChI |

InChI=1S/C12H18N2O/c1-14(2)10-6-9-13-12(15)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,13,15) |

InChI Key |

UKXSMVIDPJCDAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Note: CAS numbers may vary by supplier.

Key Observations:

- Polarity and Solubility: The dimethylamino group in this compound increases lipophilicity (logP ~1.86) compared to N-(3-Aminopropyl)benzamide (logP 1.85), but the latter’s primary amine enhances hydrogen-bonding capacity (PSA 55.12) .

- Reactivity: Compounds with hydroxyl groups (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit N,O-bidentate coordination, enabling metal-catalyzed reactions, whereas the dimethylamino group in the target compound favors protonation-dependent interactions .

- Polymerization Potential: DMAPMA’s methacrylamide group allows copolymerization (e.g., with NIPAM for thermosensitive hydrogels), a feature absent in the benzamide core of the target compound .

Key Observations:

- Amidation Efficiency: The target compound’s synthesis mirrors standard benzamide protocols but requires careful control of stoichiometry to avoid over-alkylation of the dimethylamino group .

- Complexity in Heterocyclic Derivatives: Compounds like 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide involve multi-step functionalization, increasing synthetic difficulty compared to simpler benzamides .

Key Observations:

- Material Science : DMAPMA’s thermosensitivity enables selective flotation of lithium ores, outperforming traditional amines like dodecylamine .

- Biological Relevance: The dimethylamino group in the target compound may enhance blood-brain barrier permeability compared to primary amines, though this requires validation .

Key Observations:

- Reduced Reactivity: The tertiary amine in the target compound reduces corrosiveness compared to primary amines like N-(3-Aminopropyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.